molecular formula C7H4BrClN2 B6206526 3-bromo-6-chloro-5-methylpyridine-2-carbonitrile CAS No. 1186637-76-2

3-bromo-6-chloro-5-methylpyridine-2-carbonitrile

Cat. No.: B6206526
CAS No.: 1186637-76-2
M. Wt: 231.5
InChI Key:
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Description

3-Bromo-6-chloro-5-methylpyridine-2-carbonitrile is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine, chlorine, and a nitrile group attached to a methyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6-chloro-5-methylpyridine-2-carbonitrile typically involves the halogenation of a pyridine derivative. One common method is the bromination of 6-chloro-5-methylpyridine-2-carbonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-5-methylpyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Suzuki-Miyaura coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic substitution: Substituted pyridines with various functional groups.

    Suzuki-Miyaura coupling: Biaryl compounds.

    Reduction: Amino-substituted pyridines.

Scientific Research Applications

3-Bromo-6-chloro-5-methylpyridine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-6-chloro-5-methylpyridine-2-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-chloro-5-methylpyridine-2-carbonitrile is unique due to the combination of bromine, chlorine, and nitrile functionalities on a methyl-substituted pyridine ring. This unique structure allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

CAS No.

1186637-76-2

Molecular Formula

C7H4BrClN2

Molecular Weight

231.5

Purity

95

Origin of Product

United States

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